4-Methyl-5-azaindole-2-carboxylic acid ethyl ester
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Overview
Description
Ethyl 4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that features a fused pyridine and pyrrole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester. This intermediate is then subjected to further cyclization reactions to form the desired pyrrolo[3,2-c]pyridine structure .
Industrial Production Methods
In an industrial setting, the production of Ethyl 4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Indole derivatives: Indoles also feature a fused ring system and are known for their wide range of biological activities.
Uniqueness
Ethyl 4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of the ester group, which can influence its reactivity and biological properties. This makes it a valuable compound for the development of new drugs and materials.
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-6-8-7(2)12-5-4-9(8)13-10/h4-6,13H,3H2,1-2H3 |
InChI Key |
GCXMAIBDJWEOOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CN=C2C |
Origin of Product |
United States |
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